2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of novel pyrazolo[3,4-b]quinoline derivatives has been explored in recent research. One study describes the synthesis of pyrazolo[3,4-b]quinoline α-ketophosphonic and hydroxymethylenebisphosphonic acid compounds, starting from 2-chloro-3-formylquinoline. The process involved obtaining N-1 derivatives with a side chain containing methylene groups. An unexpected intramolecular cyclization and phosphonylation reaction occurred when attempting to synthesize a derivative with two methylene groups in the side chain, leading to the formation of a new six-member lactam ring and a tetracyclic ring system. This domino reaction was unique to the pyrazolo[3,4-b]quinoline derivatives, as similar conditions did not induce the reaction in pyrazolo[3,4-b]pyridine derivatives. The structures of these compounds were confirmed through spectroscopic data and X-ray diffraction .
Molecular Structure Analysis
The molecular structure of the synthesized compounds was elucidated using various spectroscopic techniques. NMR, infrared, and high-resolution mass spectroscopy were employed to fully characterize the phosphonic acid compounds and their ester and carboxylic acid precursors. The unexpected tetracyclic compounds formed through the addition-cyclization cascade reaction were also identified spectroscopically. X-ray diffraction data further confirmed the proposed structures of these novel compounds .
Chemical Reactions Analysis
The research highlighted an unexpected chemical reaction during the synthesis of pyrazolo[3,4-b]quinoline derivatives. The addition-cyclization cascade reaction involved the phosphonylation of an aromatic ring, which was not observed in other similar derivatives under the same experimental conditions. This reaction was specific to the pyrazolo[3,4-b]quinoline derivatives and resulted in the formation of a tetracyclic ring system. The reaction was reproducible with different phosphite reagents but consistently produced only the six-member ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were determined through their full characterization. The spectroscopic data provided insights into the molecular structures, which are crucial for understanding the physical properties such as solubility, melting points, and stability. The chemical properties, including reactivity and potential for further reactions, were inferred from the observed unexpected intramolecular cyclization and phosphonylation reaction. The detailed characterization of these compounds lays the groundwork for further exploration of their potential applications .
Relevance to 2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
Scientific Research Applications
Cytotoxic Activity
Research on related compounds, such as carboxamide derivatives of benzo[b][1,6]naphthyridines, has demonstrated significant cytotoxic activities against various cancer cell lines. These compounds were potent cytotoxins, with some showing IC(50) values less than 10 nM. This research suggests potential applications in cancer therapy (Deady et al., 2003).
Structural and Optical Properties
Studies on the structural and optical properties of pyrazoloquinoline derivatives, like the 4H-pyrano[3,2-c]quinoline derivatives, have found applications in the field of materials science. These compounds displayed unique properties when formed into thin films, making them potentially useful in various optical and electronic devices (Zeyada et al., 2016).
Photovoltaic Applications
Quinoline derivatives, such as pyrazoloquinolines, have been studied for their photovoltaic properties. They show promise in the development of organic-inorganic photodiode fabrication, indicating potential in solar energy applications (Zeyada et al., 2016).
Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives, including pyrazoloquinolines, have been evaluated as emitting materials in OLEDs. These materials have shown potential in emitting bright light, indicating their applicability in display technologies and lighting (Y. T. et al., 2001).
Antimicrobial Properties
Certain pyrazoloquinoline derivatives have been synthesized and tested for their antimicrobial activities. This suggests potential uses in developing new antimicrobial agents for treating infections (Holla et al., 2006).
Dielectric Properties
Research on pyrazoloquinoline derivatives, such as 4H-pyrano[3,2-c]quinoline derivatives, has explored their dielectric properties. This research could lead to applications in electronic devices where specific dielectric properties are crucial (Zeyada et al., 2016).
Antiallergic Properties
Some pyranoquinoline derivatives have been synthesized with potential antiallergic properties, specifically for the topical treatment of asthma. This indicates possible pharmaceutical applications in treating allergic conditions (Cairns et al., 1985).
Mechanism of Action
Target of Action
The primary targets of this compound are protein kinases (PKs), which are the main regulators of cell survival and proliferation . The compound has been shown to have inhibitory activity against Pim-1 kinase .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity. This results in anti-proliferative effects, as the protein kinases are unable to carry out their normal function of regulating cell survival and proliferation .
Biochemical Pathways
The compound affects the pathway involving protein kinases and their regulation of cell survival and proliferation. By inhibiting the activity of Pim-1 kinase, the compound disrupts this pathway, leading to anti-proliferative effects . Additionally, the compound induces apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been assessed in silico. All of the strongest compounds in this class, including this one, are orally bioavailable without blood-brain barrier penetration .
Result of Action
The result of the compound’s action is a decrease in cell proliferation due to the inhibition of protein kinases. This leads to anti-proliferative effects and the induction of apoptosis .
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide' involves the condensation of 4-ethylbenzaldehyde with ethyl acetoacetate to form 4-ethyl-3-phenylbut-2-en-1-one, which is then reacted with hydrazine hydrate to form 2-(4-ethylphenyl)hydrazinecarboxamide. This compound is then reacted with 2-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxylic acid chloride to form the final product.", "Starting Materials": [ "4-ethylbenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "2-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxylic acid chloride" ], "Reaction": [ "Step 1: Condensation of 4-ethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-ethyl-3-phenylbut-2-en-1-one.", "Step 2: Reaction of 4-ethyl-3-phenylbut-2-en-1-one with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 2-(4-ethylphenyl)hydrazinecarboxamide.", "Step 3: Reaction of 2-(4-ethylphenyl)hydrazinecarboxamide with 2-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product, 2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide." ] } | |
CAS RN |
1251545-25-1 |
Molecular Formula |
C27H24N4O2 |
Molecular Weight |
436.515 |
IUPAC Name |
2-(4-ethylphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C27H24N4O2/c1-2-18-8-11-21(12-9-18)31-27(33)23-17-29-24-13-10-20(16-22(24)25(23)30-31)26(32)28-15-14-19-6-4-3-5-7-19/h3-13,16-17,30H,2,14-15H2,1H3,(H,28,32) |
InChI Key |
VFMITLMRNOVQAS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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